Cas no 2223009-57-0 (5-Methylpiperazine-2-boronic acid pinacol ester)

5-Methylpiperazine-2-boronic acid pinacol ester Chemical and Physical Properties
Names and Identifiers
-
- 5-Methylpiperazine-2-boronic acid pinacol ester
- Piperazine, 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
-
- Inchi: 1S/C11H23BN2O2/c1-8-6-14-9(7-13-8)12-15-10(2,3)11(4,5)16-12/h8-9,13-14H,6-7H2,1-5H3
- InChI Key: SNLGUVJXEICFNY-UHFFFAOYSA-N
- SMILES: N1CC(B2OC(C)(C)C(C)(C)O2)NCC1C
Experimental Properties
- Density: 1.00±0.1 g/cm3(Predicted)
- Boiling Point: 286.9±35.0 °C(Predicted)
- pka: 9.69±0.60(Predicted)
5-Methylpiperazine-2-boronic acid pinacol ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M907777-5mg |
5-Methylpiperazine-2-boronic acid pinacol ester |
2223009-57-0 | 95% | 5mg |
¥2,844.00 | 2022-01-12 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M907777-25mg |
5-Methylpiperazine-2-boronic acid pinacol ester |
2223009-57-0 | 95% | 25mg |
¥8,388.00 | 2022-01-12 |
5-Methylpiperazine-2-boronic acid pinacol ester Related Literature
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
Additional information on 5-Methylpiperazine-2-boronic acid pinacol ester
Research Brief on 5-Methylpiperazine-2-boronic acid pinacol ester (CAS: 2223009-57-0): Recent Advances and Applications
5-Methylpiperazine-2-boronic acid pinacol ester (CAS: 2223009-57-0) is a boronic acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This compound, characterized by its boronic ester functionality, serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of protease inhibitors and other therapeutic agents. Recent studies have highlighted its potential in targeted drug delivery systems and as a key building block in the construction of complex molecular architectures.
One of the most notable applications of 5-Methylpiperazine-2-boronic acid pinacol ester is its role in the synthesis of boron-containing drugs. Boron-based compounds have emerged as promising candidates in medicinal chemistry due to their unique binding properties and ability to interact with biological targets. The pinacol ester moiety in this compound enhances its stability and solubility, making it an attractive choice for pharmaceutical applications. Recent research has demonstrated its efficacy in the development of novel inhibitors for enzymes such as proteases and kinases, which are critical targets in cancer and infectious disease therapies.
In a recent study published in the Journal of Medicinal Chemistry, researchers explored the use of 5-Methylpiperazine-2-boronic acid pinacol ester as a precursor for the synthesis of boronic acid-based protease inhibitors. The study highlighted the compound's ability to form stable complexes with target enzymes, thereby inhibiting their activity. This finding opens new avenues for the design of next-generation therapeutics with improved efficacy and reduced side effects. Additionally, the compound's compatibility with various synthetic methodologies makes it a valuable tool for medicinal chemists.
Another significant advancement involves the application of 5-Methylpiperazine-2-boronic acid pinacol ester in the field of chemical biology. Researchers have utilized this compound as a probe to study enzyme-substrate interactions and to elucidate the mechanisms of action of various biological targets. Its boronic acid functionality allows for reversible covalent binding, enabling precise modulation of enzymatic activity. This property has been leveraged in the development of activity-based probes for imaging and diagnostic applications.
Despite its promising potential, challenges remain in the large-scale synthesis and optimization of 5-Methylpiperazine-2-boronic acid pinacol ester for clinical applications. Recent efforts have focused on improving the synthetic routes to enhance yield and purity, as well as on exploring its pharmacokinetic and pharmacodynamic properties. Collaborative research between academia and industry is expected to drive further innovations in this area, paving the way for the development of novel boron-based therapeutics.
In conclusion, 5-Methylpiperazine-2-boronic acid pinacol ester (CAS: 2223009-57-0) represents a valuable compound in the toolkit of medicinal chemists and chemical biologists. Its unique properties and diverse applications underscore its importance in the ongoing pursuit of innovative therapeutic solutions. Future research will likely focus on expanding its utility in drug discovery and addressing the challenges associated with its clinical translation.
2223009-57-0 (5-Methylpiperazine-2-boronic acid pinacol ester) Related Products
- 2171837-06-0(1-(3,3-difluoro-2,2-dimethylpropyl)azetidin-2-ylmethanamine)
- 887462-03-5(3-4-(3-chlorophenyl)piperazine-1-carbonyl-7-methyl-4H-pyrido1,2-apyrimidin-4-one)
- 1705872-89-4(4-(5-bromopyridine-3-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane)
- 1315359-92-2(3-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid)
- 2228219-95-0(3,3-difluoro-3-(1,3-thiazol-5-yl)propan-1-amine)
- 2228984-98-1(tert-butyl N-2-(4-fluoro-3-nitrophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 2549049-57-0(3-[({3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(ethanesulfonyl)pyrrolidine)
- 26993-30-6(Sphingosine-1-phosphate)
- 2138397-03-0(rac-(3R,4R)-4-propylpyrrolidin-3-amine)
- 253801-15-9(tert-Butyl 5-formylisoindoline-2-carboxylate)




